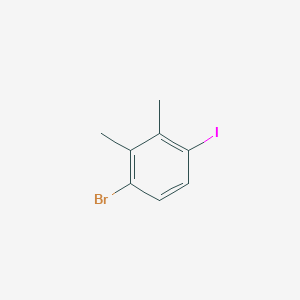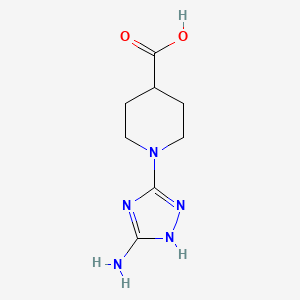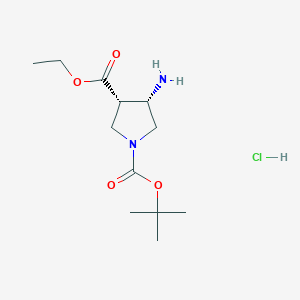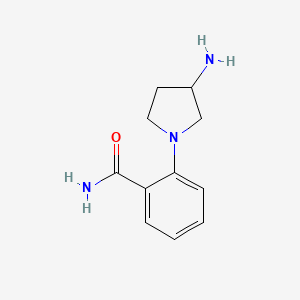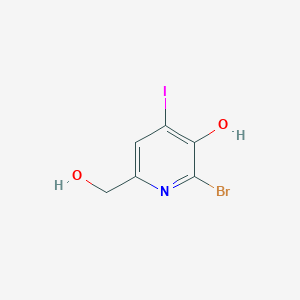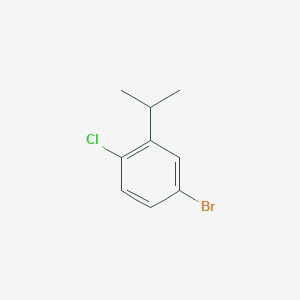
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a chemical compound. It is related to compounds like 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid and ethyl 3- { [ (tert-butoxy)carbonyl]amino}-2- (3-methoxyphenyl)propanoate .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, a compound was synthesized with a yield of 95% using sodium borohydride in methanol at -40°C .Applications De Recherche Scientifique
Synthesis and Applications in Peptide Chemistry
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate and related compounds have been widely researched for their applications in peptide synthesis and organic chemistry. For instance, the utility of such compounds in the synthesis of orthogonally protected amino acids for edeine analogs synthesis was demonstrated, with specific methods facilitating the synthesis of complex amino acids using N-protected diamino propanoic acid as a substrate. This process highlights the compound's role in generating asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products, crucial for the development of peptide-based pharmaceuticals (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Polymerization and Materials Science
Another application lies in polymer chemistry, where derivatives of ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate, such as ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, were oligomerized using enzymes as catalysts. This method, conducted in the presence of cyclodextrins, showcases the compound's potential in the enzymatic catalysis of polymerization processes, contributing to advancements in materials science and engineering (Pang, Ritter, & Tabatabai, 2003).
Peptide Synthesis and Coupling Reagents
Furthermore, the synthesis and application of related compounds such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis have been reported. This compound showcases the ability to facilitate complex peptide synthesis with reduced environmental impact due to its ease of preparation and recovery, marking a significant contribution to green chemistry and sustainable pharmaceutical manufacturing processes (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Antimicrobial Applications
The synthesis of poly(oxazoline)s with terminal quaternary ammonium groups derived from similar compounds demonstrates antimicrobial potential against bacteria such as Staphylococcus aureus. This research points to the compound's role in developing new materials with inherent antimicrobial properties, offering potential applications in medical devices, coatings, and infection control technologies (Waschinski & Tiller, 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used to protect amino groups in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions, which can then participate in further reactions.
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins .
Pharmacokinetics
The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
If it is involved in peptide synthesis as suggested, it may influence the structure and function of proteins, potentially affecting a wide range of cellular processes .
Action Environment
The action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound and its ability to release the protected amino group . Furthermore, the presence of other molecules could influence its interactions with its targets.
Propriétés
IUPAC Name |
ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-7-6-8-12(9-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPSKLVQBGMSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695998 | |
| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-47-3 | |
| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




